N-Ethyl-2-2-3-3-tetramethylcyclopropane Carboxamide
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Overview
Description
N-Ethyl-2-2-3-3-tetramethylcyclopropane Carboxamide is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol . It is characterized by its off-white to white solid appearance and a melting point of 80-83°C . This compound is of interest due to its unique cyclopropane structure, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-2-3-3-tetramethylcyclopropane Carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. This process can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions . Common reagents used in the synthesis include carboxylic acids, amines, and coupling agents to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-2-3-3-tetramethylcyclopropane Carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Ethyl-2-2-3-3-tetramethylcyclopropane Carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Ethyl-2-2-3-3-tetramethylcyclopropane Carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-tetramethylcyclopropane Carboxamide (TMCD): A similar compound with a cyclopropane structure, known for its anticonvulsant activity.
N-methyl-2,2,3,3-tetramethylcyclopropane Carboxamide (M-TMCD): Another analogue with similar properties and applications.
N-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-glycinamide (TMC-GLD): A derivative with potential therapeutic applications.
Uniqueness
N-Ethyl-2-2-3-3-tetramethylcyclopropane Carboxamide is unique due to its specific ethyl substitution, which may impart distinct chemical and biological properties compared to its analogues. This uniqueness can be leveraged in various research and industrial applications to achieve desired outcomes.
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
N-ethyl-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H19NO/c1-6-11-8(12)7-9(2,3)10(7,4)5/h7H,6H2,1-5H3,(H,11,12) |
InChI Key |
QXFLTWMTTNJRIA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1C(C1(C)C)(C)C |
Origin of Product |
United States |
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